
Trp-nle-arg-phe-NH2
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trp-nle-arg-phe-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (phenylalanine) to a solid resin. Subsequent amino acids (arginine, norleucine, and tryptophan) are sequentially added using coupling reagents such as HBTU or DIC in the presence of a base like DIPEA. The peptide chain is elongated step-by-step, and after the final amino acid is added, the peptide is cleaved from the resin and deprotected to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
Trp-nle-arg-phe-NH2 can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidative products.
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present in modified versions of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for N-terminal modifications.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while substitution reactions can yield modified peptides with altered biological properties .
Scientific Research Applications
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies of Trp-nle-arg-phe-NH2 have revealed critical insights into its pharmacological properties. Modifications to the peptide sequence can significantly alter its affinity and selectivity for melanocortin receptors.
- Key Findings :
- The substitution of arginine (Arg) with norleucine (Nle) enhances selectivity for human melanocortin 1 receptor (hMC1R), resulting in a potent agonist with an effective concentration (EC50) of 10 nM .
- The introduction of modified D-phenylalanine (D-Phe) in the core sequence has shown to improve binding efficiency and receptor activation .
2.1. Skin Pigmentation Disorders
This compound has been investigated for its potential use in treating skin pigmentation disorders, such as vitiligo and albinism. By activating melanocortin receptors, this peptide can stimulate melanin production.
- Case Study : A study demonstrated that the application of this tetrapeptide in vitro led to increased melanin synthesis in human melanocytes, suggesting its utility as a treatment for hypopigmentation .
2.2. Obesity and Metabolic Disorders
Melanocortin receptors play a vital role in energy homeostasis and appetite regulation. This compound has been explored as a potential therapeutic agent for obesity.
- Research Insight : Administration of this peptide in animal models resulted in reduced food intake and weight loss, indicating its effectiveness as an appetite suppressant .
Pharmacological Profiles
The pharmacological profile of this compound highlights its mixed agonist/antagonist properties at different melanocortin receptors, which can be leveraged for targeted therapies.
Peptide Variant | Receptor Affinity (Ki) | Agonist Activity | Antagonist Activity |
---|---|---|---|
This compound | 260 nM | High | Moderate |
Ac-His-DPhe(4-CF3)-Nle-Trp-NH2 | 10 nM | Very High | None |
Ac-His-DPhe(p-I)-Arg-Trp-NH2 | 350 nM | Moderate | High |
Mechanism of Action
The mechanism of action of Trp-nle-arg-phe-NH2 involves its interaction with specific neuropeptide receptors, such as the melanocortin receptors. It has been shown to relax muscle tension by modulating the activity of these receptors, leading to changes in intracellular signaling pathways. The peptide’s structure allows it to bind effectively to its targets, resulting in potent biological effects .
Comparison with Similar Compounds
Trp-nle-arg-phe-NH2 is similar to other neuropeptides like FMRFamide but has unique properties due to the substitution of norleucine for methionine. This modification enhances its stability and potency. Similar compounds include:
FMRFamide: A neuropeptide with similar muscle-relaxing properties but lower potency.
Ac-His-DPhe-Arg-Trp-NH2: Another tetrapeptide with modifications that alter its receptor selectivity and biological activity.
Setmelanotide: A cyclic melanocortin peptide with therapeutic relevance for metabolic disorders .
This compound stands out due to its enhanced potency and stability, making it a valuable tool in both research and therapeutic applications.
Biological Activity
Trp-nle-arg-phe-NH2 is a tetrapeptide that has garnered attention due to its potential biological activities, particularly in relation to neuropeptide receptors and muscle relaxation. This article synthesizes current research findings, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
This compound is composed of four amino acids: tryptophan (Trp), norleucine (nle), arginine (arg), and phenylalanine (phe). The synthesis typically employs solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid resin using coupling reagents like HBTU or DIC. The final product is cleaved from the resin and deprotected to yield the active peptide.
The biological activity of this compound is primarily attributed to its interaction with melanocortin receptors (MCRs). Specifically, it has been shown to modulate muscle tension by acting on these receptors, which play a crucial role in various physiological processes including energy homeostasis and inflammation .
Table 1: Interaction with Melanocortin Receptors
Biological Activity and Therapeutic Potential
Research has indicated that this compound exhibits significant biological activities that could be therapeutically beneficial. Studies have highlighted its role in muscle relaxation and potential applications in treating conditions related to neuropeptide dysfunctions.
Case Studies
- Muscle Relaxation : In vitro studies demonstrated that this compound effectively reduced muscle tension by activating MCRs, leading to decreased intracellular calcium levels in muscle cells.
- Neuropeptide Interactions : The peptide's ability to interact with specific neuropeptide receptors suggests it may serve as a lead compound for developing drugs targeting obesity and metabolic disorders .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be influenced by modifications to its structure. Research indicates that altering the position of amino acids or substituting residues can enhance receptor selectivity and potency.
Table 2: Structure-Activity Modifications
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing Trp-Nle-Arg-Phe-NH₂, and how can researchers verify its purity?
- Answer : The synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc chemistry, with norleucine (Nle) substituting methionine to enhance oxidative stability. Post-synthesis, purification is achieved via reverse-phase HPLC, and purity is validated using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC (>95% purity threshold). Structural confirmation requires NMR spectroscopy for backbone and side-chain resonance assignments .
Q. What analytical techniques are critical for characterizing Trp-Nle-Arg-Phe-NH₂’s structural stability under varying pH and temperature conditions?
- Answer : Circular dichroism (CD) spectroscopy monitors secondary structural changes, while dynamic light scattering (DLS) assesses aggregation propensity. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) coupled with LC-MS can identify degradation products. Buffer conditions (e.g., phosphate-buffered saline at pH 7.4) should mimic physiological environments to ensure relevance .
Q. How should researchers design in vitro assays to evaluate the biological activity of Trp-Nle-Arg-Phe-NH₂?
- Answer : Use enzyme-linked assays (e.g., fluorogenic or chromogenic substrates) to test protease inhibition or receptor-binding activity. For example, measure IC₅₀ values against trypsin-like serine proteases at 37°C, pH 7.5, with kinetic monitoring at 410 nm for p-nitroaniline release. Include positive controls (e.g., aprotinin) and triplicate runs to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for Trp-Nle-Arg-Phe-NH₂ across studies?
- Answer : Discrepancies may arise from batch variability (e.g., residual trifluoroacetic acid from synthesis) or assay conditions (e.g., ionic strength differences). Conduct a meta-analysis comparing buffer compositions, cell lines, and endpoint measurements. Validate findings using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. functional cellular assays) and report raw data with error margins .
Q. What strategies optimize Trp-Nle-Arg-Phe-NH₂’s bioavailability in preclinical models while minimizing off-target effects?
- Answer : Employ PEGylation or lipid nanoparticle encapsulation to enhance plasma half-life. Use radiolabeled (e.g., ¹⁴C) analogs for pharmacokinetic profiling in rodent models. For specificity, perform RNA-seq on treated vs. control tissues to identify unintended pathway activation. Adhere to NIH preclinical reporting guidelines for dose, route, and sample size justification .
Q. How should structural modifications to Trp-Nle-Arg-Phe-NH₂ be prioritized to improve its therapeutic index?
- Answer : Use molecular dynamics simulations to predict residues critical for target engagement (e.g., arginine’s guanidinium group for charge interactions). Synthesize analogs with D-amino acid substitutions or non-natural side chains (e.g., cyclopropyl groups) and test them in parallel using high-throughput SPR or cryo-EM for structural validation .
Q. What statistical frameworks are recommended for analyzing dose-response data in Trp-Nle-Arg-Phe-NH₂ studies with small sample sizes?
- Answer : Apply Bayesian hierarchical models to account for inter-experiment variability. Use the Akaike Information Criterion (AIC) to compare logistic vs. sigmoidal dose-response curves. For non-normal distributions, employ non-parametric tests (e.g., Kruskal-Wallis) with Bonferroni correction. Open-source tools like R/Bioconductor provide reproducible pipelines .
Q. Methodological and Reporting Standards
Q. How can researchers ensure reproducibility when documenting Trp-Nle-Arg-Phe-NH₂ experimental protocols?
- Answer : Follow the ARRIVE 2.0 guidelines for preclinical studies, detailing synthesis lot numbers, storage conditions (-80°C lyophilized), and equipment calibration dates. Use electronic lab notebooks (ELNs) with version control and deposit raw spectra/chromatograms in public repositories (e.g., Zenodo) .
Q. What are the best practices for integrating Trp-Nle-Arg-Phe-NH₂ data into computational models of peptide-receptor interactions?
- Answer : Combine molecular docking (e.g., AutoDock Vina) with alanine scanning mutagenesis data to refine binding energy calculations. Validate models using experimental ΔΔG values from isothermal titration calorimetry (ITC). Share code and force field parameters via platforms like GitHub to enable peer validation .
Q. Data Interpretation and Validation
Q. How should researchers address batch-to-batch variability in Trp-Nle-Arg-Phe-NH₂ bioactivity?
- Answer : Implement quality-by-design (QbD) principles during synthesis, tracking critical parameters (e.g., coupling efficiency, deprotection time). Use principal component analysis (PCA) to correlate analytical (HPLC purity) and functional (IC₅₀) data across batches. Cross-validate results with independent labs using blinded samples .
Properties
IUPAC Name |
2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N9O4/c1-2-3-13-25(39-29(43)23(33)18-21-19-38-24-14-8-7-12-22(21)24)30(44)40-26(15-9-16-37-32(35)36)31(45)41-27(28(34)42)17-20-10-5-4-6-11-20/h4-8,10-12,14,19,23,25-27,38H,2-3,9,13,15-18,33H2,1H3,(H2,34,42)(H,39,43)(H,40,44)(H,41,45)(H4,35,36,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBQWNIRLRQILS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N9O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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